22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder

Vue d'ensemble

Description

22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder is a biochemical compound that is used in scientific research. It is a long-chain fatty acid that is involved in various physiological and biochemical processes.

Applications De Recherche Scientifique

Lipidomics

22:0 Coenzyme A, also known as behenoyl Coenzyme A, is used in the field of lipidomics . Lipidomics is a branch of metabolomics where researchers study the lipid profiles in cells and tissues. This compound is used as a standard or reference in lipidomic studies.

Enzyme Assays

Behenoyl Coenzyme A is used as a substrate in various enzyme assays . For example, it has been used in fatty acyl-CoA reductase (AmFAR1) enzyme assays . These assays are crucial for understanding the function and kinetics of enzymes involved in lipid metabolism.

Ceramide Synthase Assays

In addition to fatty acyl-CoA reductase assays, behenoyl Coenzyme A is also used in ceramide synthase assays . Ceramide synthases are a family of enzymes involved in the synthesis of ceramides, a type of sphingolipid that plays a key role in cell signaling and apoptosis.

Biochemical Research

Behenoyl Coenzyme A is used in biochemical research, particularly in studies involving long-chain fatty acids . It is a derivative of behenic acid, a long-chain fatty acid, and can be used to study the metabolism and function of these types of fatty acids.

Analytical Determination of Fatty Acyl CoA’s

The analytical determination of subpicomole amounts of long-chain fatty acyl CoA’s from myristoyl- (C14:0-) to ceratoyl (C26:0-) in mammalian cells has been accomplished using HPLC and mass spectrometric methods . Behenoyl Coenzyme A, being a long-chain fatty acyl CoA, is used in these types of analyses.

Studies on Neurological Disorders

Research has shown that alterations in the levels of very long-chain ceramides, which can be synthesized using behenoyl Coenzyme A, may be associated with certain neurological disorders . Therefore, this compound can be used in research aimed at understanding and treating these conditions.

Mécanisme D'action

Target of Action

22:0 Coenzyme A, also known as behenoyl Coenzyme A, is a derivative of behenic acid . It primarily targets enzymes such as fatty acyl-CoA reductase (AmFAR1) and ceramide synthase . These enzymes play crucial roles in lipid metabolism and the synthesis of complex lipids in cells.

Mode of Action

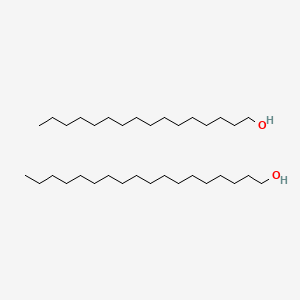

Behenoyl Coenzyme A acts as a substrate for the enzymes it targets. It binds to the active sites of these enzymes, facilitating the catalysis of biochemical reactions. For instance, in the case of fatty acyl-CoA reductase, behenoyl Coenzyme A is reduced to a fatty alcohol, while in ceramide synthase, it participates in the synthesis of ceramides .

Biochemical Pathways

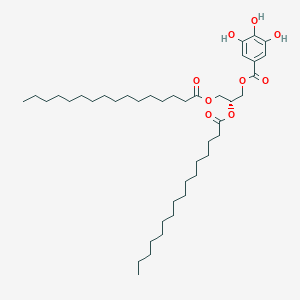

Behenoyl Coenzyme A is involved in the fatty acid metabolism and sphingolipid metabolism pathways. In fatty acid metabolism, it is reduced to a fatty alcohol by fatty acyl-CoA reductase. In sphingolipid metabolism, it is used by ceramide synthase to synthesize ceramides, which are essential components of cell membranes and play a role in cell signaling .

Pharmacokinetics

Its metabolism likely involves enzymatic reactions in which it serves as a substrate, and its excretion mechanisms are likely similar to those of other coenzyme A derivatives .

Result of Action

The action of behenoyl Coenzyme A results in the production of fatty alcohols and ceramides. Fatty alcohols are used in the synthesis of waxes and other complex lipids, while ceramides are involved in the formation of cell membranes and cell signaling processes .

Propriétés

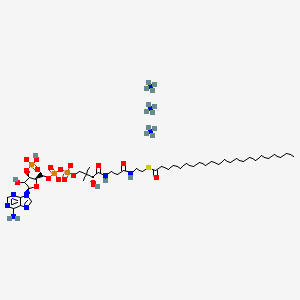

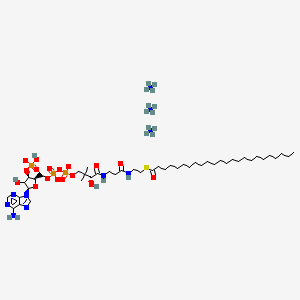

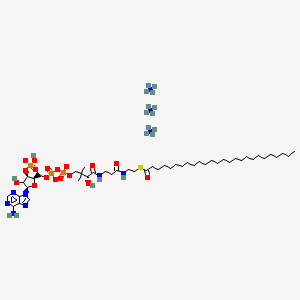

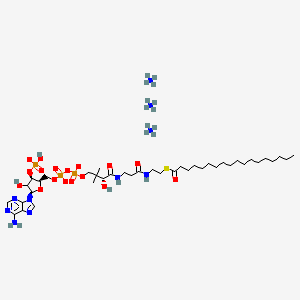

IUPAC Name |

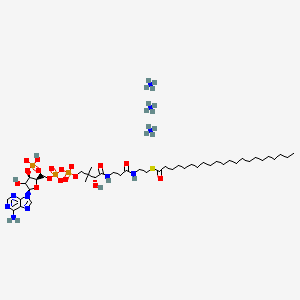

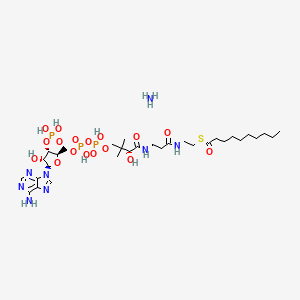

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/t32-,36?,37+,38+,42-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSMNGMIRQGXTR-CNAHFMJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

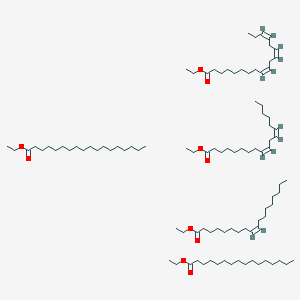

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H87N10O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677197 | |

| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1141.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder | |

CAS RN |

799812-95-6 | |

| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)